Hydrogen manganate
Description
Structure
2D Structure
Properties
Molecular Formula |
HMnO4- |
|---|---|
Molecular Weight |
119.944 g/mol |
IUPAC Name |
hydroxy-oxido-dioxomanganese |
InChI |
InChI=1S/Mn.H2O.3O/h;1H2;;;/q+1;;;;-1/p-1 |
InChI Key |
NQNFPAGRZQMGFB-UHFFFAOYSA-M |
Canonical SMILES |
O[Mn](=O)(=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Hydrogen Manganate and Manganese Hydrogen Systems
Spectroscopic Characterization Techniques
Spectroscopy offers a powerful lens through which the electronic and vibrational properties of molecules can be probed. For manganese-hydrogen systems, a combination of techniques is often employed to gain a holistic view of the species involved, from stable complexes to transient intermediates.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State Analysis and Reaction Monitoring
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying manganese complexes, as the d-d and charge-transfer transitions are sensitive to the oxidation state and coordination environment of the manganese center. thermofisher.com The technique is widely used to monitor the progress of reactions involving changes in the manganese oxidation state. thermofisher.comnih.gov
For instance, in the reduction of permanganate (B83412) (MnO₄⁻), a Mn(VII) species, the reaction can be monitored by observing the disappearance of its characteristic strong absorption bands and the appearance of new bands corresponding to lower oxidation states like Mn(VI) or Mn(IV). thermofisher.com The formation of Mn(III) and Mn(IV) species during catalytic cycles can also be tracked using UV-Vis spectroscopy, with Mn(III) complexes often exhibiting bands around 380 nm and 700 nm. researchgate.netacs.org
The electronic spectra of manganese complexes are influenced by the nature of the ligands. Substituents on the ligands can alter the energy of charge-transfer transitions, providing insights into the electron density at the metal center. acs.org Time-resolved UV-Vis spectroscopy has been employed to track the redox chemistry of manganese-containing systems, such as in photosystem II, where changes in the absorption spectra signal light-driven electron transfer processes. d-nb.infonih.gov
Table 1: Representative UV-Vis Absorption Maxima for Different Manganese Oxidation States
| Manganese Species/Oxidation State | Ligand System | Wavelength (λmax, nm) | Reference |
| Mn(VII) (Permanganate) | Oxo | Strong absorptions in the visible region | thermofisher.com |
| Mn(IV) | N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (N4py) | - | nih.gov |
| Mn(IV) | Schiff-base (salpn) | - | acs.org |
| Mn(III) | Aquo complex | 380, 700 | researchgate.net |
| Mn(0) | Dicarbene | 360 | chemrxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydrogen Environments and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the hydrogen environments in manganese-hydrogen systems. researchgate.net It provides detailed information about the structure and bonding of these complexes in solution. researchgate.netnih.gov
In manganese alkane complexes, ¹H NMR spectroscopy has been used to identify the coordinated C-H protons, which typically exhibit a high-field chemical shift. acs.orgrsc.org The coupling constant, JC-H, obtained from ¹³C labeling, provides further evidence for the formation of these complexes. acs.org Low-temperature NMR studies have been crucial for detecting and characterizing unstable manganese-alkane complexes, allowing for the determination of their lifetimes. acs.orgrsc.org
In situ NMR spectroscopy is particularly powerful for mechanistic studies. For example, it has been used to show that the insertion of CO₂ into a Mn-H bond leads to a stable manganese formate (B1220265) complex, which is a key intermediate in catalytic CO₂ hydrogenation. researchgate.net Similarly, low-temperature NMR has allowed for the identification of key intermediates in manganese-catalyzed C-H bond functionalization reactions. nih.govacs.org The paramagnetic nature of some manganese complexes can lead to broadened NMR signals, but these can still provide valuable structural information. researchgate.net
Table 2: Selected ¹H NMR Data for Manganese-Hydrogen Systems
| Complex | Coordinated Group | Chemical Shift (δ, ppm) | Key Findings | Reference |
| CpMn(CO)₂(η²-C1-H-propane) | η²-CH (alkane) | High-field resonance | Characterization of unstable alkane complex | acs.org |
| [HN{CH₂CH₂(PⁱPr₂)₂}MnH(CO)₂] | Mn-H | - | Intermediacy of manganese formate in CO₂ hydrogenation | researchgate.net |
| Pyrone-substituted manganacycle | - | - | Identification of key intermediate in C-H functionalization | nih.govacs.org |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand and Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and ligands coordinated to a metal center. aip.orgresearchgate.net In the context of manganese-hydrogen systems, FT-IR is particularly useful for detecting the vibrations of ligands such as carbonyl (CO), hydride (M-H), and those involving oxygen. acs.orgnih.gov
The stretching frequency of CO ligands, ν(CO), is sensitive to the electron density on the manganese center. Changes in the ν(CO) bands can indicate redox events or changes in the coordination sphere. chemrxiv.orgacs.org For example, the formation of manganese alkane complexes results in a low-frequency shift of the ν(CO) bands compared to the parent manganese carbonyl complex. acs.org
FT-IR has also been instrumental in studying manganese-oxygen species. Isotopic labeling with ¹⁸O allows for the definitive assignment of Mn-O bridging modes. nih.gov This technique has been applied to model compounds to aid in the interpretation of the complex vibrational spectra of the oxygen-evolving complex in photosystem II. nih.gov Furthermore, FT-IR studies have provided evidence for extensive hydrogen-bonding networks near the Mn₄CaO₅ cluster in photosystem II, which are crucial for its function. nih.govnih.gov The technique can also be used to characterize manganese hydroxide (B78521) and hydrogenphosphate compounds by identifying the vibrations of O-H and P-O-H groups. researchgate.netresearchgate.net
Table 3: Characteristic FT-IR Frequencies in Manganese Complexes
| Functional Group/Vibration | Complex Type | Frequency Range (cm⁻¹) | Significance | Reference |
| ν(CO) | Manganese Carbonyls | ~1800-2100 | Sensitive to Mn electron density and coordination | chemrxiv.orgacs.org |
| Mn-O Bridging Modes | Adamantane-like Mn₄ Cluster | 707, 745 (Mn(IV)₄) | Sensitive to oxidation state, identified by ¹⁸O labeling | nih.gov |
| O-H Stretching | Manganese Hydrogenphosphate | Complex trio (A, B, C bands) | Characterizes hydrogen bonding | researchgate.net |
| Mn(III)-OH Bending | Birnessite | 1059-1070, 1115-1124, 1165-1171 | Correlates with Mn average oxidation state | geoscienceworld.org |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Excited States
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, providing more detailed information about electronic states than conventional UV-Vis absorption spectroscopy. acs.orgresearchgate.net MCD measures the differential absorption of left and right circularly polarized light in a magnetic field. acs.org The resulting spectra, with positive and negative peaks, are particularly sensitive to the nature of the ground and excited electronic states. nih.govacs.org
MCD has been used to investigate the electronic structure of various manganese complexes, including Mn(III) Schiff base complexes and high-spin Mn(III) porphyrins. acs.orgresearchgate.net In these systems, MCD helps to assign ligand-field and charge-transfer transitions. nih.govacs.org The temperature dependence of MCD signals (C-terms) is a key feature that aids in the characterization of paramagnetic systems. nih.govacs.org
A significant application of MCD has been in the study of the Mn₄CaO₅ cluster in photosystem II. nih.gov Variable-temperature, variable-field (VTVH) MCD has been used to probe the electronic and magnetic structure of the different S-states of the cluster. nih.gov For example, the MCD spectrum of the S₂ state is consistent with a paramagnetic S=1/2 ground state, and specific features in the near-infrared region have been assigned to Mn(IV) d-d "spin-flip" transitions. nih.gov These studies provide a unique window into the electronic changes occurring during the catalytic cycle of water oxidation. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying paramagnetic species, such as manganese complexes in various oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). acs.orgnih.gov It provides information about the oxidation state, spin state, and the local environment of the manganese ions. nih.govescholarship.org
EPR has been widely used to characterize the manganese cluster in photosystem II, with distinct EPR signals observed for nearly all of the S-states. nih.gov The technique is also invaluable for trapping and identifying paramagnetic intermediates in enzymatic reactions. acs.orgnih.gov For example, rapid freeze-quench EPR experiments have allowed for the detection of key manganese intermediates in the catalytic cycle of dioxygenases. acs.org
In the study of manganese-catalyzed reactions, EPR can be used to identify transient species. For instance, in the reaction of a Mn(II) complex with superoxide, a 16-line EPR signal characteristic of a di-μ-oxo-bridged Mn(IV)Mn(III) species was observed. acs.org Parallel-mode EPR spectroscopy has been employed to characterize enzyme-bound Mn(III) intermediates, providing details about their magnetic properties, such as hyperfine coupling and zero-field splitting values. escholarship.org
Structural Analysis Methodologies
While spectroscopic techniques provide invaluable electronic and vibrational information, direct structural determination is crucial for a complete understanding of hydrogen manganate (B1198562) and manganese-hydrogen systems. X-ray diffraction is the primary method for obtaining precise atomic coordinates and bond distances.
Studies on electrolytic manganese have shown that its lattice parameter is affected by the hydrogen content, with the parameter increasing linearly with the amount of dissolved hydrogen. aps.org X-ray diffraction has also been used to characterize the products of high-pressure synthesis in the Mg-Mn-H system, leading to the identification of new ternary hydrides like Mg₃MnH₇. researchgate.net
In the realm of coordination chemistry, single-crystal X-ray diffraction has been used to determine the structures of various manganese complexes, including heptacoordinated Mn(II) complexes with ligands derived from carbonohydrazide. scirp.org These structures reveal details about the coordination geometry and the role of hydrogen bonding in the crystal lattice. scirp.orgnih.gov Furthermore, X-ray diffraction studies on manganese-reconstituted proteins provide insights into the metal-binding sites and can reveal conformational changes upon metal substitution. nih.gov The combination of X-ray diffraction with spectroscopic methods provides a powerful approach for a comprehensive characterization of these complex systems. scirp.orgacs.org
X-ray Diffraction (XRD) Studies of Crystalline Protonated Manganates and Manganese Oxide Hydrates
X-ray diffraction (XRD) is a cornerstone technique for identifying the crystalline phases and determining the structural parameters of protonated manganates and manganese oxide hydrates. By analyzing the diffraction patterns, researchers can gain insights into the arrangement of atoms within the crystal lattice, including interlayer spacing and the presence of different polymorphs.
Studies on natural manganese oxides, such as nsutite (γ-MnO₂), have utilized XRD to characterize their mineralogical and structural properties. mdpi.com For instance, the XRD pattern of nsutite exhibits characteristic peaks at 2θ values of 22.4°, 36.95°, and 55.95°, which are attributed to its intergrowth structure of pyrolusite and ramsdellite type tunnels. mdpi.com The thermal treatment of nsutite to form hausmannite can also be monitored by XRD, revealing a more homogeneous structure in the latter. mdpi.com
In the context of hydrated manganese oxides, XRD is crucial for observing changes in the interlayer spacing upon hydration and dehydration. For layered manganese oxides like birnessite, the insertion of water molecules into the interlayer space leads to a noticeable expansion of the d-spacing in the XRD pattern. acs.orgfrontiersin.org For example, the transformation of a P2-type sodium manganese copper oxide to a hydrated phase is accompanied by a 25% increase in the interlayer spacing, from which the amount of intercalated water can be estimated. frontiersin.org Specifically, the composition was determined to be Mn₀.₆₂Cu₀.₃₁O₂·0.33H₂O, indicating the insertion of a single layer of water molecules. frontiersin.org
Furthermore, in situ and operando XRD techniques allow for the real-time monitoring of structural changes during electrochemical processes or other reactions. nih.govresearchgate.netrsc.org For example, operando synchrotron XRD has been employed to study the multi-stage reaction mechanism in aqueous Zn/α-MnO₂ batteries, revealing reversible solid-aqueous phase transformations. rsc.org These studies provide direct evidence of phase transitions, such as the formation of new crystalline phases upon discharge and their subsequent evolution during charging. nih.gov
Interactive Data Table: XRD Data for Selected Manganese Oxides
| Compound/Phase | Key 2θ Peaks (°) | Corresponding Planes | Interlayer Spacing (Å) | Reference |
| Nsutite (γ-MnO₂) | 22.4, 36.95, 55.95 | - | - | mdpi.com |
| Birnessite | 12.164, 24.710, 36.806 | - | ~7.2 | nih.gov |
| Hydrated NaMCu Oxide | 12.99 | - | 6.99 | frontiersin.org |
| α-MnO₂ | - | - | - | researchgate.netrsc.org |
| β-MnO₂ | - | (110), (101), (211) | - | osti.gov |
Neutron Diffraction for Hydride and Borohydride (B1222165) Systems
Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light elements like hydrogen and its isotopes within a crystal lattice. This is due to the comparable neutron scattering cross-sections of hydrogen and heavier elements like manganese.
In the study of manganese hydrides, neutron diffraction has been instrumental in determining the crystallographic positions of hydrogen atoms. For solid solutions of hydrogen in α-Mn (α-MnH₀.₀₇₃), profile analysis of neutron diffraction patterns revealed that hydrogen atoms randomly occupy interstitial positions of the 12e type within the host lattice. issp.ac.ruresearchgate.net Similarly, for γ-MnH₀.₄₁, neutron diffraction data confirmed that hydrogen randomly occupies octahedral interstices in the face-centered cubic (fcc) metal lattice. issp.ac.ru These studies have also provided insights into the magnetic structures of these antiferromagnetic hydrides. issp.ac.ruresearchgate.net
For more complex systems like trimetallic borohydrides, such as Li₃MZn₅(BH₄)₁₅ (M = Mg, Mn), in situ neutron diffraction, combined with synchrotron XRD and DFT calculations, has been used to characterize their crystal structures. capes.gov.br This approach helps to resolve the average structure and provides details about the local ordering of the cations and the complex borohydride anions. capes.gov.br The technique is also essential for studying the deuteration process in materials like isotopic Mg¹¹B₂, providing information on the structural changes upon hydrogen (deuterium) absorption. acs.org
Interactive Data Table: Neutron Diffraction Findings for Manganese-Hydrogen Systems
| System | Hydrogen/Deuterium Site Occupancy | Crystal Structure | Key Findings | Reference |
| α-MnH₀.₀₇₃ | Randomly occupies 12e interstitial positions | Body-centered cubic (α-Mn host) | Hydrogen is located in distorted octahedra of manganese atoms. | issp.ac.ruresearchgate.net |
| γ-MnH₀.₄₁ | Randomly occupies octahedral interstices | Face-centered cubic (fcc) | Confirmed antiferromagnetic ordering. | issp.ac.ru |
| ε-CrH | Octahedral interstitial sites | Hexagonal close-packed (hcp) | No magnetic ordering detected at 8K. | researchgate.net |
| γ-CrH | Octahedral interstitial sites | Face-centered cubic (fcc) | No magnetic ordering detected at 8K. | researchgate.net |
Scanning Electron Microscopy (SEM) for Microstructural Characterization
Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of materials. It provides high-resolution images that reveal details about particle size, shape, and aggregation, which are critical for understanding the material's properties and performance in various applications.
In the study of manganese oxides, SEM has been used to characterize the morphology of synthesized nanoparticles and microstructures. For example, SEM images of spherical MnO₂ nanoparticles prepared by spray pyrolysis showed well-defined spherical morphology with particle sizes ranging from 20 to 85 nm. oatext.com The morphology of β-MnO₂ crystals has been shown to transition from a bipyramid prism to an octahedron shape with increasing concentrations of KCl during synthesis, as observed by SEM. researchgate.net
SEM is also used to examine the effects of electrochemical processes on the electrode morphology. For instance, in studies of manganese oxides for supercapacitors, SEM was used to determine changes in the morphology of thin films before and after long-term electrochemical scanning. conncoll.edu Similarly, for aqueous zinc-ion batteries, ex situ SEM has been used to reveal the evolution of the structure and morphology of Mn₃O₄ electrodes during discharge, showing the formation of large flake-like ZnSO₄[Zn(OH)₂]₃·5H₂O. frontiersin.org The technique can also show that expanded manganese oxide particles retain their initial hexagonal morphology and particle size after electrochemical expansion. frontiersin.org
Interactive Data Table: SEM Observations of Manganese Oxide Microstructures
| Material | Observed Morphology | Particle/Feature Size | Synthesis/Treatment Condition | Reference |
| Spherical MnO₂ Nanoparticles | Spherical | 20 - 85 nm | Spray pyrolysis | oatext.com |
| β-MnO₂ Crystals | Bipyramid prism to octahedron | Prism width ~1.2 µm, length ~4.8 µm | Varied KCl concentration during synthesis | researchgate.net |
| Expanded NaMCu Oxide | Hexagonal particles | - | Electrochemical expansion | frontiersin.org |
| Mn₃O₄ Electrode (post-discharge) | Large flake-like structures | - | Discharged in aqueous ZnSO₄ electrolyte | frontiersin.org |
In Situ and Operando Characterization for Dynamic System Analysis
To understand the dynamic changes occurring in manganese-hydrogen systems during operation, in situ and operando characterization techniques are essential. These methods allow for the real-time monitoring of structural, electronic, and morphological evolution under actual reaction conditions.
Electrochemical Techniques, including Cyclic Voltammetry
Electrochemical techniques are fundamental for probing the redox behavior and charge storage mechanisms of manganese-based materials. Cyclic voltammetry (CV) is a widely used method to study the electrochemical performance and stability of these materials.
CV studies of manganese oxides for supercapacitors have shown that the capacitive behavior is dependent on the nature of the cations (e.g., Li⁺, Na⁺, K⁺) in the electrolyte. electrochem.org The CV curves can reveal the potential window of stability for MnO₂, which is limited by the oxygen evolution reaction at higher potentials and the irreversible reduction and dissolution of manganese at lower potentials. electrochem.org For manganese oxide/silver nanocomposite films, CV has been used to demonstrate their electrochromic behavior, where color changes are associated with the redox reactions of manganese and silver ions. mdpi.com
In the context of hydrogen evolution reactions, CV is used to investigate the catalytic activity of manganese complexes. For example, the CV of a manganese(III) porphyrin complex in the presence of acid shows a catalytic wave, indicating the reduction of protons to hydrogen. iieta.org Similarly, the redox behavior of mononuclear manganese complexes as hydrogen evolution catalysts has been investigated using CV to characterize the intrinsic redox processes and their catalytic behavior in the presence of acid. frontiersin.orgnih.gov The voltammograms can reveal key mechanistic details, such as the potential at which catalysis occurs and the stability of the catalyst over multiple cycles. nih.gov
Interactive Data Table: Cyclic Voltammetry Data for Manganese-Based Systems
| System | Electrolyte | Key CV Features | Investigated Process | Reference |
| MnO₂ | Aqueous (e.g., KCl, Na₂SO₄) | Pseudocapacitive behavior, defined potential window | Supercapacitor charge storage | electrochem.orgacs.org |
| MnOₓ/Ag Nanocomposite | 0.1 M KNO₃ | Redox peaks of Mn and Ag, color change | Electrochromism | mdpi.com |
| Mn(TPP)Cl (Manganese Porphyrin) | [Bu₄N][BF₄]-CH₃CN with Et₃NHCl | Catalytic wave for proton reduction | Hydrogen Evolution Reaction | iieta.org |
| Tetranuclear Manganese Complex | 0.1 M [n-Bu₄N][ClO₄] in MeCN/H₂O | Reversible one-electron redox events | Electrocatalytic Water Oxidation | nih.gov |
Coupled Spectroscopic Methods for Real-time Reaction Monitoring
Coupling spectroscopic techniques with in situ or operando setups provides a powerful approach to monitor reactions in real-time, offering simultaneous structural, electronic, and chemical information.
In situ X-ray Absorption Spectroscopy (XAS) is a prime example of a coupled technique used to study manganese oxides during electrochemical reactions. nih.govacs.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), researchers can determine the average oxidation state and local atomic environment of manganese as a function of the applied potential. acs.orga-z.lu For instance, in situ XAS studies on bifunctional manganese oxide catalysts have identified structural transformations, with a disordered Mn₃O₄ phase forming under oxygen reduction reaction (ORR) conditions and a more oxidized birnessite-like phase appearing under oxygen evolution reaction (OER) conditions. nih.govacs.org Operando XAS has also been used to study the reversibility of atomic phases in lithium-rich manganese-based oxide cathodes for batteries. acs.org
Raman spectroscopy is another valuable tool for real-time monitoring. In situ surface-enhanced Raman spectroscopy (SERS) can track structural changes of hydrous MnOₓ during potential cycling, providing insights into phase changes and corrosion. researchgate.net Coupled with other techniques like XRD and XAS, operando Raman spectroscopy has helped to elucidate the multi-stage dissolution-conversion charge storage mechanism in aqueous Zn/α-MnO₂ batteries. rsc.org Furthermore, Raman spectroscopy has been successfully used for the real-time and in situ monitoring of the transmetalation reaction between a Grignard reagent and manganese(II) chloride, allowing for the elucidation of the reaction mechanism. acs.orgresearchgate.net
Interactive Data Table: Examples of Coupled Spectroscopic Methods for Real-time Monitoring
| Technique | System Studied | Key Findings | Reference |
| In Situ X-ray Absorption Spectroscopy (XAS) | Bifunctional MnOₓ catalyst for ORR/OER | Potential-dependent phase transformations (Mn₃O₄ to birnessite-like) | nih.govacs.org |
| Operando Synchrotron XRD and XAS | Aqueous Zn/α-MnO₂ batteries | Revealed a multi-stage dissolution-conversion charge storage mechanism. | rsc.org |
| In Situ Surface-Enhanced Raman Spectroscopy (SERS) | Hydrous MnOₓ on Au | Tracked structural changes and onset of phase changes/corrosion with potential. | researchgate.net |
| Real-time in situ Raman Spectroscopy | Transmetalation of Grignard with MnCl₂ | Monitored reaction species and elucidated the transmetalation mechanism. | acs.orgresearchgate.net |
| Operando Multiphase EXAFS | Aqueous Zn/MnO₂ batteries | Simultaneously characterized aqueous and solid phases involved in Mn redox reactions. | nih.gov |
Theoretical and Computational Investigations of Hydrogen Manganate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of manganese-containing systems. Its ability to balance computational cost with accuracy makes it well-suited for studying the complex electronic and magnetic states inherent to these compounds.
Analysis of Electronic and Magnetic States of Hydrogen Impurities in Manganese Oxides
Computational studies have explored the impact of hydrogen impurities on the electronic and magnetic properties of manganese oxides. arxiv.orgresearchgate.netarxiv.org For instance, investigations into β-MnO2 using DFT calculations, often in conjunction with techniques like muon spin rotation (µSR), have provided insights into the behavior of hydrogen within the crystal lattice. arxiv.orgresearchgate.netarxiv.org In these studies, muons are used as a light isotope of hydrogen to probe the local environment.
Research indicates that interstitial hydrogen can act as a shallow donor in β-MnO2. arxiv.orgresearchgate.net DFT calculations suggest that implanted muons, simulating hydrogen, tend to localize in the oxygen channels of the rutile structure. arxiv.orgresearchgate.net A significant portion of these muons behave as interstitial protons (Mu+), while a smaller fraction forms a charge-neutral state (Mu0) at low temperatures. arxiv.orgresearchgate.net This behavior points to interstitial hydrogen having a very low ionization energy. arxiv.orgresearchgate.net Furthermore, some muons are associated with lattice imperfections such as manganese vacancies. arxiv.orgresearchgate.net The localization of the muon at the center of the oxygen channel is attributed to its large zero-point vibration energy. arxiv.orgresearchgate.net The presence of hydrogen impurities has also been linked to anomalies in the magnetic susceptibility of β-MnO2. arxiv.org
Interactive Data Table: DFT and µSR Findings on Hydrogen in β-MnO2
| Parameter | Finding | Reference |
|---|---|---|
| Muon Localization | 85% in oxygen channels | arxiv.orgresearchgate.net |
| Hydrogen Behavior | Acts as a shallow donor | arxiv.orgresearchgate.net |
| Ionization Energy | < 0.1 meV | arxiv.orgresearchgate.net |
| Muon States | Interstitial protons (Mu+) and charge-neutral (Mu0) | arxiv.orgresearchgate.net |
| Imperfection Association | 15% of muons related to Mn vacancies | arxiv.orgresearchgate.net |
| Localization Cause | Large zero-point vibration energy | arxiv.orgresearchgate.net |
Electronic Structure Contributions to Hydrogen Atom Transfer in Mn-Oxo Complexes
DFT calculations have been instrumental in understanding the mechanism of hydrogen atom transfer (HAT) in manganese-oxo complexes. acs.orgacs.orgccspublishing.org.cn These studies often highlight the concept of "two-state reactivity," where both the ground and excited electronic states play a crucial role in the reaction pathway. acs.org
For mononuclear Mn(IV)-oxo complexes, such as [MnIV(O)(N4py)]2+, DFT computations predict that the HAT process can proceed from different electronic states. acs.orgnih.gov The ground state is typically a quartet state (⁴B₁ in idealized C₄v symmetry), but an excited quartet state (⁴E) is often found to provide a lower energy barrier for the reaction. acs.orgnih.gov This excited state is characterized by enhanced Mn(III)-oxyl character, which facilitates the abstraction of a hydrogen atom. nih.gov The relative energies of these states are significantly influenced by the ligand field. acs.org
DFT calculations have been used to map the potential energy surfaces along the Mn-O reaction coordinate, revealing how the energies of the ground and excited states change as the Mn=O bond is elongated during the HAT process. acs.orgnih.gov While DFT methods like B3LYP-D3 have been shown to sometimes underestimate the activation barriers, they are generally successful in qualitatively ordering the transition states of the different electronic states. acs.org In some cases, DFT has been used to explore the formation of Mn(V)-oxo intermediates from the activation of hydrogen peroxide, which are then involved in hydroxylation reactions. ccspublishing.org.cn
Interactive Data Table: DFT Insights into HAT in Mn(IV)-Oxo Complexes
| Feature | Description | Reference |
|---|---|---|
| Reactivity Model | Two-state reactivity involving ground and excited states. | acs.org |
| Key Electronic States | ⁴B₁ (ground state) and ⁴E (excited state). | acs.orgnih.gov |
| Excited State Role | Provides a lower energy barrier for hydrogen atom transfer. | nih.gov |
| Excited State Character | Enhanced Mn(III)-oxyl character. | nih.gov |
| Methodological Note | B3LYP-D3 can underestimate activation barriers. | acs.org |
Prediction of Crystal and Electronic Structures of Manganese Borohydrides
DFT calculations have been employed to predict the crystal and electronic structures of manganese borohydrides, which are of interest for hydrogen storage applications. acs.orgbham.ac.ukacs.org These theoretical studies help in identifying thermodynamically stable phases and understanding the nature of chemical bonding within these materials.
For manganese borohydride (B1222165), Mn(BH₄)₂, DFT calculations within the generalized gradient approximation have identified a thermodynamically stable phase with I4̅m2 symmetry. acs.org The calculated formation energy and standard state enthalpy of formation provide crucial thermodynamic data for this compound. acs.org Electronic structure calculations reveal a half-metallic nature for Mn(BH₄)₂, arising from the half-filled 3d orbitals of manganese. acs.org The bonding is characterized by ionic interactions between the Mn atoms and the BH₄ complexes, while the internal bonding within the BH₄ units is covalent. acs.org
DFT has also been used to analyze the vibrational spectra of manganese borohydrides. acs.org By comparing calculated vibrational frequencies with experimental data from techniques like infrared spectroscopy, researchers can gain insights into the coordination environment of the borohydride ligands. For instance, calculations on a model [Mn(BH₄)₄]²⁻ complex have suggested bidentate binding of the [BH₄]⁻ ligands to the manganese center. acs.org
Interactive Data Table: Predicted Properties of Mn(BH₄)₂ (I4̅m2 symmetry)
| Property | Predicted Value/Nature | Reference |
|---|---|---|
| Symmetry | I4̅m2 | acs.org |
| Formation Energy (0 K) | -28.93 kJ/f.u. (including ZPE) | acs.org |
| Standard Enthalpy of Formation | -58.89 kJ/f.u. | acs.org |
| Electronic Nature | Half-metallic | acs.org |
| Bonding (Mn-BH₄) | Ionic | acs.org |
| Bonding (within BH₄) | Covalent | acs.org |
Elucidation of Structural Changes During Redox Transitions in Manganese Complexes
Quantum chemical calculations, particularly DFT, are invaluable for elucidating the structural and electronic changes that occur in manganese complexes during redox transitions. nih.govfrontiersin.orgmdpi.comresearchgate.net This information is often difficult to obtain experimentally, especially for short-lived intermediate species.
In studies of mononuclear manganese complexes designed as hydrogen evolution catalysts, DFT calculations have revealed significant structural changes upon reduction. nih.govfrontiersin.org For example, upon one-electron reduction, the dissociation of a Mn-S bond can occur, opening up a coordination site at the manganese center. nih.govfrontiersin.org This bond elongation, which can be quantified by DFT, helps to explain the irreversible nature of certain redox peaks observed in cyclic voltammetry. nih.govfrontiersin.org By calculating redox potentials, DFT can aid in the assignment of experimentally observed reduction peaks to specific redox transitions, such as the formation of singly or doubly reduced species. nih.govfrontiersin.org
DFT has also been used to study the oxidation of Mn(I) and Mn(II) complexes. mdpi.comresearchgate.net For half-sandwich Mn(I) complexes, oxidation to Mn(II) radical cations leads to characteristic structural changes, including the elongation of Mn-CO and Mn-NHC bonds and a decrease in the OC-Mn-CO angle, all of which can be accurately modeled by DFT. researchgate.net In the case of a [Mn(bipyO₂)₃]²⁺ complex, DFT calculations indicated that the geometry changes only slightly upon oxidation to the Mn(III) state, which is consistent with the reversible electrochemical behavior observed experimentally. mdpi.com
Interactive Data Table: DFT Calculated Structural Changes in a Reduced Mn Complex
| Complex | Mn-S Distance Change upon 1e⁻ Reduction | Reference |
|---|---|---|
| Complex 1⁻ | Elongated by 0.7-1.0 Å to 3.24 Å | nih.govfrontiersin.org |
| Complex 2⁻ | Elongated by 0.7-1.0 Å to 3.30 Å | nih.govfrontiersin.org |
| Complex 3⁻ | Elongated by 0.7-1.0 Å to 3.44 Å | nih.govfrontiersin.org |
| Complex 4⁻ | Elongated by 0.7-1.0 Å to 3.51 Å | nih.govfrontiersin.org |
Ligand Conformation and Metal Ion Binding in Manganese Coordination Polymers
In the case of manganese(II) coordination polymers formed with diaza crown ether dicarboxylate ligands, DFT calculations have been used to explain why a "flexed-wing butterfly" or "bird" shape is the most stable conformation for the ligand when binding to the metal ion. researchgate.netrsc.org These calculations help to rationalize the observed crystal structures, where the ligand adopts a specific orientation to coordinate with the Mn(II) ion. researchgate.netrsc.org
DFT has also been applied to study manganese(II) coordination polymers with other ligands, such as dicyanamido and 4-methoxypyridine-N-oxide. mdpi.com The computational results are often consistent with the experimentally determined crystal structures, validating the theoretical models. mdpi.com Furthermore, DFT can be used to elucidate the molecular structures of novel manganese(II) complexes with azo-ligands and to evaluate their quantum chemical parameters. semanticscholar.org These studies can also help to understand the coordination environment, for instance, by analyzing the shifts in vibrational frequencies of ligand groups upon coordination to the metal center. semanticscholar.org
Interactive Data Table: Ligand Conformations in Mn(II) Coordination Polymers
| Ligand Type | Preferred Conformation (from DFT) | Reference |
|---|---|---|
| Diaza crown ether dicarboxylate | Flexed-wing butterfly/bird shape | researchgate.netrsc.org |
| Benzimidazolone-based linker | Trans-conformation | mq.edu.au |
| Dicyanamido and 4-MOP-NO | Consistent with experimental structures | mdpi.com |
| Azo-ligand | Elucidated via DFT modeling | semanticscholar.org |
Complete Active Space Self-Consistent Field (CASSCF) Calculations for Excited States and Potential Energy Surfaces
For systems with strong multi-configurational character, such as many transition metal complexes, Complete Active Space Self-Consistent Field (CASSCF) and related multi-reference methods are often necessary to accurately describe the electronic structure, particularly for excited states. arxiv.orgsci-hub.se
These methods have been applied to study manganese complexes to gain a deeper understanding of their excited states and potential energy surfaces. acs.orgnih.govresearchgate.netresearchgate.net In the context of Mn(IV)-oxo complexes involved in hydrogen atom transfer, CASSCF calculations, often with second-order perturbation theory corrections (like NEVPT2), have been used to investigate the reaction barriers on different electronic state surfaces. acs.orgnih.gov These calculations can provide a more accurate assessment of activation barriers compared to some DFT functionals. acs.org
CASSCF has been used to construct potential energy surfaces that show how the energies and wavefunctions of the ground and excited states evolve as a function of key geometric parameters, such as the Mn=O bond distance. nih.gov This provides a detailed picture of the reaction coordinate and helps to identify the electronic states involved in the reactivity. nih.gov For other manganese complexes, like η⁵-CpMn(CO)₃, CASSCF/CASPT2 calculations have been used to investigate the electronic and geometric structures in the near-UV region, analyzing the changes in geometry upon excitation to low-lying excited states. researchgate.net
Interactive Data Table: Application of CASSCF to Manganese Complexes
| System | Application of CASSCF | Key Finding | Reference |
|---|---|---|---|
| Mn(IV)-oxo complex | Investigation of HAT reaction barriers | Enthalpic barrier for ⁴E state is close to experimental value. | acs.org |
| Mn(IV)-oxo complex | Development of potential energy surfaces | Shows evolution of ground and excited states with Mn=O distance. | nih.gov |
| η⁵-CpMn(CO)₃ | Analysis of excited states | Characterization of geometry changes upon excitation. | researchgate.net |
| Mn dimer model | Investigation of spin states | Presence of Mn(IV)O• radical moieties observed. | researchgate.net |
CALPHAD-based Thermodynamic Calculations for Manganese Alloys and Hydrogen Interactions
The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational tool for predicting phase equilibria and thermodynamic properties of multi-component systems. In the context of manganese alloys, CALPHAD-based calculations are crucial for designing materials with specific properties, especially concerning their interactions with hydrogen.
Computational approaches, including CALPHAD, allow for the precise optimization of chemical compositions and processing routes, which is more efficient than traditional trial-and-error methods. researchgate.netliu.se These calculations are instrumental in developing advanced high-strength steels (AHSS), such as medium manganese steels (MMnS), by predicting phase stability and the influence of various alloying elements. researchgate.netliu.seresearchgate.net
A key application is in the design of steels with improved resistance to hydrogen embrittlement. researchgate.netliu.se By employing CALPHAD-based thermodynamic calculations, researchers can design novel steel chemistries that enhance the fraction and stability of retained austenite (B1171964), which can act as an effective trap for hydrogen. researchgate.netliu.se For instance, studies have used Thermo-Calc software, underpinned by specialized thermodynamic databases like PrecHiMn-4, to model the effects of different elements. researchgate.netresearchgate.net
One study computationally designed a medium manganese steel with optimized composition to improve hydrogen embrittlement resistance. researchgate.netliu.se The calculations identified optimal concentrations of elements like Niobium (Nb), Aluminum (Al), Molybdenum (Mo), and Vanadium (V) to control the formation of carbides, promote stable austenite, and create deep trapping sites for hydrogen. researchgate.netliu.se For example, simulations showed that 3% Al helps to avoid the formation of kappa carbides, while 1% Mo can serve as an effective deep trapping site for hydrogen. researchgate.netliu.se
The CALPHAD methodology has also been applied to high-entropy alloys containing manganese. matec-conferences.org These calculations help in assessing thermodynamic stability and predicting key properties such as mixing enthalpy and entropy, which are critical for designing new alloys for high-temperature or other specialized applications. matec-conferences.org
Table 1: Optimized Chemical Composition for Medium Manganese Steel with Enhanced Hydrogen Embrittlement Resistance This table presents an example of an optimized alloy composition determined through CALPHAD-based thermodynamic calculations to improve properties related to hydrogen interaction.
| Element | Optimized Content (wt.%) | Role in Alloy Performance |
| Carbon (C) | 0.35 | Affects austenite stability |
| Manganese (Mn) | 9 | Stabilizes the austenitic phase |
| Silicon (Si) | 1 | General alloying element |
| Molybdenum (Mo) | 1 | Strengthens the alloy and acts as a hydrogen deep trapping site researchgate.netliu.se |
| Aluminum (Al) | 3 | Promotes delta ferrite (B1171679) and prevents kappa carbide formation researchgate.netliu.se |
| Niobium (Nb) | 0.05 - 0.1 | Forms NbC for strengthening; content is optimized to not reduce carbon in austenite researchgate.netliu.se |
| Vanadium (V) | 0.3 | Improves mechanical stability through VC formation researchgate.netliu.se |
Quantum Chemical Studies for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the complex reaction mechanisms of manganese compounds at a molecular level. acs.orgresearchgate.net These studies provide detailed information about intermediates and transition states that are often transient and difficult to characterize experimentally. acs.org
One significant area of research is the role of mononuclear manganese(I) complexes as catalysts for the hydrogen evolution reaction (HER). nih.govfrontiersin.org Quantum chemical studies have been used to rationalize the reaction mechanism, which involves a series of electrochemical (E) and protonation (C) steps. nih.gov Calculations can assign features in experimental data, like cyclic voltammetry, to specific structural changes in the manganese complex during the reaction. nih.gov For these Mn(I) complexes, studies have shown that the first one-electron reduction is a crucial step to create an open coordination site on the ligand, which is necessary for protonation to occur. nih.govfrontiersin.org Upon this reduction, the Mn-S bond in certain complexes dissociates, elongating significantly and creating the required open site for the catalytic cycle to proceed. frontiersin.org
Furthermore, these computational studies have explored different feasible reaction mechanisms. nih.gov For some manganese catalysts, the mechanism for hydrogen evolution begins from a two-electron reduced intermediate, followed by two sequential protonation events at the manganese atom, leading to the formation and release of a loosely coordinated H₂ molecule. frontiersin.org
Quantum chemical methods have also been applied to understand the reactions of manganese atoms with small molecules like water and hydrogen. researchgate.net DFT calculations, combined with matrix-isolation FTIR spectroscopy, have shown that a manganese atom can react spontaneously with a water molecule to form a MnOH₂ complex. researchgate.net Subsequent photolysis can lead to the formation of the inserted HMnOH molecule. researchgate.net The reaction of manganese oxide (MnO) with H₂ was found to produce the (H₂)MnO complex without an energy barrier, which can then be photolyzed to also form HMnOH. researchgate.net
In the realm of bioinorganic chemistry, quantum chemical studies have investigated the mechanisms of manganese-containing enzymes. nih.gov For manganese catalase, for example, DFT has been used to propose a mechanism where the O-O bond of hydrogen peroxide is cleaved, forming a hydroxyl radical that is subsequently quenched by a manganese center. nih.gov
Table 2: Calculated Bond Distance Changes in Mn(I) Complexes Upon Reduction This table shows the calculated elongation of the Manganese-Sulfur bond in different mononuclear complexes after a one-electron reduction, a key step in the catalytic cycle for hydrogen evolution as determined by quantum chemical studies.
| Complex | Calculated Mn-S distance in reduced state (Å) | Elongation (Å) |
| 1⁻ | 3.24 | ~0.7-1.0 |
| 2⁻ | 3.30 | ~0.7-1.0 |
| 3⁻ | 3.44 | ~0.7-1.0 |
| 4⁻ | 3.51 | ~0.7-1.0 |
| Source: Frontiers in Chemistry, 2022. frontiersin.org |
First-Principles Studies on Interfacial Reactions (e.g., Permanganic Acid on Graphene Oxide)
First-principles calculations, which are based on quantum mechanics, are a powerful tool for investigating interfacial phenomena at the atomic scale. A key example is the study of the interaction between permanganic acid (HMnO₄) and graphene, which is central to the synthesis of graphene oxide (GO) via methods like the Hummers' method. researchgate.netfrontiersin.org
The synthesis of GO involves the oxidation of graphite (B72142) using strong oxidizing agents like potassium permanganate (B83412) in concentrated sulfuric acid. nih.gov The exact mechanism and the source of the oxygen functional groups (like hydroxyl and epoxide groups) on the graphene lattice have been a subject of debate. nih.gov First-principles studies have been employed to explore the role of various species present in the complex reaction environment. researchgate.netfrontiersin.org
These computational studies have investigated the contribution of different oxygenated acids to the formation of functional groups on GO. researchgate.netfrontiersin.org Research indicates that permanganic acid molecules, which can exist transiently due to energy fluctuations in the reaction mixture, can be a source of these oxygen-containing functional groups. researchgate.netfrontiersin.org Isotopic labeling experiments have further clarified that the oxygen in GO originates from both the permanganate and the sulfuric acid, while excluding water as a direct source during the oxygenation process. nih.gov
First-principles simulations based on Density Functional Theory (DFT) have also been used to study the interactions between functional groups on reduced graphene oxide (rGO) and other molecules. csic.esmdpi.com For instance, the binding of silicate (B1173343) tetrahedra to hydroxyl groups on the rGO surface has been shown to involve complex condensation reactions, which can even lead to the selective repairing of the rGO lattice back to pristine graphene. csic.esmdpi.com In contrast, interactions on an epoxide-functionalized rGO surface were found to be less reactive. csic.esmdpi.com
These simulations provide adsorption energies and reveal the mechanisms of surface reactions. For example, the adsorption energy of a silicate species like SiO(OH)₃ on an epoxide/rGO surface was calculated to be -0.853 eV. mdpi.com Such findings are crucial for understanding how to control the functionalization of graphene surfaces for applications in composite materials. csic.esmdpi.com
Reaction Mechanisms and Chemical Transformations Involving Hydrogen Manganate Species
Oxidative Reactivity of Permanganate (B83412) and Permanganic Acid Systems
Permanganate (MnO₄⁻) and its protonated form, permanganic acid (HMnO₄), are powerful oxidizing agents capable of reacting with a wide array of organic and inorganic compounds. The mechanisms of these oxidations are diverse and highly dependent on the substrate and reaction conditions.
A significant pathway in the oxidation of organic molecules by permanganate involves the abstraction of a hydrogen atom. This process is fundamental to the oxidation of hydrocarbons, particularly those with weaker C-H bonds like arylalkanes.
The oxidation of arylalkanes, such as toluene (B28343) and its derivatives, by tetra-n-butylammonium permanganate (nBu₄NMnO₄) in organic solvents proceeds via a rate-limiting hydrogen atom transfer from the substrate to an oxo group of the permanganate. acs.orgacs.org Kinetic studies reveal that these reactions are first-order in both the permanganate and the substrate concentrations. acs.orgacs.orgnih.gov The ability of permanganate to abstract a hydrogen atom is attributed to its capacity to form a strong O-H bond, estimated to be around 80 ± 3 kcal/mol. acs.orgnih.gov The rates of hydrogen atom abstraction by permanganate show a correlation with the rates of abstraction by oxygen radicals, and the activation enthalpies for different substrates are directly proportional to the standard enthalpy change (ΔH°) for the hydrogen atom transfer step. acs.orgnih.gov
Kinetic isotope effect studies further support the hydrogen atom abstraction mechanism. For instance, the oxidation of toluene exhibits a primary isotope effect (kC₇H₈/kC₇D₈) of 6 (±1) at 45 °C, while the oxidation of 9,10-dihydroanthracene (B76342) shows a kC₁₄H₁₂/kC₁₄D₁₂ of 3.0 (±0.6) at 25 °C. acs.orgnih.gov These significant isotope effects indicate that the C-H bond is broken in the rate-determining step. acs.org While traditionally viewed as a hydride abstraction, evidence from density functional theory (DFT) calculations and isotope labeling experiments suggests a more complex mechanism where the reaction can proceed via a pathway that bifurcates after the initial transition state, leading directly to aldehydes without the formation of an alcohol intermediate. nih.gov
In some cases, particularly in aqueous solutions, the mechanism can be more nuanced. For the oxidation of fluoral hydrate (B1144303), the reaction is thought to proceed through either a hydride ion or hydrogen atom transfer from the fluoral hydrate anion to the permanganate ion. cdnsciencepub.com In strongly acidic conditions, the reaction appears to occur between neutral fluoral hydrate and neutral permanganic acid. cdnsciencepub.com
| Substrate | Solvent | Kinetic Order (Permanganate) | Kinetic Order (Substrate) | Kinetic Isotope Effect (kH/kD) | Reference |
|---|---|---|---|---|---|
| Toluene | Toluene | 1 | 1 | 6 (±1) at 45 °C | acs.orgnih.gov |
| 9,10-Dihydroanthracene | Toluene | 1 | 1 | 3.0 (±0.6) at 25 °C | acs.orgnih.gov |
| Arylalkanes (general) | Toluene | 1 | 1 | - | acs.orgacs.orgiosrjournals.org |
The oxidation of various organic substrates by permanganate follows distinct pathways, often leading to a variety of products depending on the reaction conditions.
Alkenes: The oxidation of alkenes with cold, dilute, and alkaline potassium permanganate results in the formation of cis-diols. jove.com This reaction proceeds through a syn-addition of the permanganate ion to the double bond, forming a cyclic manganate (B1198562) ester intermediate. jove.comyoutube.com Subsequent hydrolysis of this ester yields the cis-diol. jove.com If the reaction is carried out under hot, acidic, or concentrated conditions, the permanganate will cleave the carbon-carbon double bond. youtube.comualberta.cachemguide.co.uk The nature of the resulting products depends on the substitution pattern of the alkene. Terminal alkenes are oxidized to carbon dioxide, while monosubstituted and disubstituted alkenes yield carboxylic acids and ketones, respectively. jove.comyoutube.com
Arylalkanes: As discussed previously, the primary oxidation pathway for arylalkanes is initiated by hydrogen atom abstraction from the benzylic position. acs.org For example, toluene is oxidized to benzoic acid, with benzaldehyde (B42025) as a minor product. acs.orgacs.org The manganese product in these reactions is typically colloidal manganese dioxide (MnO₂). acs.orgacs.org
| Substrate | Reaction Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Alkene (general) | Cold, dilute, alkaline KMnO₄ | cis-Diol | jove.com |
| Alkene (general) | Hot, acidic/concentrated KMnO₄ | Ketones, Carboxylic acids, CO₂ | youtube.comualberta.cachemguide.co.uk |
| Toluene | nBu₄NMnO₄ in toluene | Benzoic acid, Benzaldehyde | acs.orgacs.org |
| Mandelic Acid | Acidic to alkaline pH | Phenylglyoxylic acid, Benzaldehyde | researcher.lifersc.org |
The reaction between permanganate and hydrogen peroxide (H₂O₂) is a classic example of a complex redox process that exhibits autocatalysis. proakademia.euresearchgate.netnih.gov The reaction is generally described as occurring in three stages: a fast initial phase, an induction period, and an autocatalytic step. proakademia.euresearchgate.net
The kinetics of the initial phase are first-order with respect to both permanganate and hydrogen peroxide. acs.org The reaction is catalyzed by the Mn²⁺ ions produced, which can form a complex with permanganate. proakademia.euresearchgate.net This complex's breakdown products react faster with hydrogen peroxide than the initial complex, leading to the autocatalytic behavior. researchgate.net Interestingly, at very high concentrations of hydrogen peroxide relative to permanganate, an increase in the hydrogen peroxide concentration can actually decrease the reaction rate. nih.gov
In basic or neutral solutions, the permanganate is reduced to manganese dioxide: 2KMnO₄ + 3H₂O₂ → 2MnO₂ + 2KOH + 3O₂ + 2H₂O youtube.com The MnO₂ formed can also act as a catalyst for the decomposition of hydrogen peroxide. youtube.comstackexchange.com
The mechanism is dependent on the pH. In acidic conditions, permanganate is a stronger oxidizing agent, leading to the formation of Mn²⁺. testbook.comyoutube.com In basic conditions, the oxidizing power is diminished, and the reaction stops at MnO₂. youtube.com
Oxidation Pathways of Organic Substrates (e.g., Alkenes, Arylalkanes, Mandelic Acid)
Reductive Transformations Involving Hydrogen
While high-valent manganese species are known for their oxidative power, lower-valent manganese oxides can undergo reduction, and certain manganese complexes can mediate hydrogenation reactions.
The reduction of higher manganese oxides (like MnO₂, Mn₂O₃, and Mn₃O₄) by hydrogen gas (H₂) is a significant process, particularly in the context of manganese ore pre-reduction for industrial applications. The reduction generally proceeds stepwise, with the higher oxides being reduced to manganese(II) oxide (MnO). jst.go.jpsaimm.co.zantnu.no Further reduction of MnO to metallic manganese using hydrogen gas is thermodynamically unfavorable under typical conditions. saimm.co.zantnu.nopyrometallurgy.co.za
Studies have shown that the reduction of pure MnO₂ with a hydrogen-argon mixture begins at temperatures around 305–320°C, and the complete conversion to MnO is achieved at approximately 610–620°C. jst.go.jpntnu.no The kinetics of this reduction can be influenced by factors such as temperature, hydrogen partial pressure, and the physical form of the oxide (powder vs. pellets). jst.go.jp For instance, below 250°C, the reduction of synthetic MnO₂ can yield a product that is approximately 90% Mn₃O₄. jst.go.jp
The mechanism involves the removal of lattice oxygen from the oxide by hydrogen, with the formation of water as a byproduct. saimm.co.zantnu.no The presence of hydrogen in gas mixtures has been found to accelerate the reduction rate of manganese ores compared to reduction with carbon monoxide alone. jst.go.jp
| Initial Oxide | Final Product | Temperature Range (°C) | Reference |
|---|---|---|---|
| MnO₂ (pure) | MnO | 305–620 | jst.go.jpntnu.no |
| Manganese Ore (higher oxides) | MnO | 275–400 (intermediate Mn₃O₄ formation) | pyrometallurgy.co.za |
| (Mn,Co)₃O₄ | (Mn,Co)O | 300–450 | rsc.org |
In recent years, manganese complexes have emerged as effective and sustainable catalysts for hydrogenation reactions, offering an earth-abundant alternative to precious metal catalysts. researchgate.netrsc.orgtuwien.at These reactions typically involve the hydrogenation of unsaturated bonds, such as those in alkenes, alkynes, and carbonyl compounds. researchgate.netnih.gov
A key step in many of these catalytic cycles is the formation of a manganese hydride species. nih.govresearchgate.net For example, the hydrogenation of α,β-unsaturated ketones can be catalyzed by a Mn(I) hydride complex. researchgate.net Mechanistic studies suggest that these reactions can proceed through different pathways, including inner-sphere mechanisms where the substrate coordinates to the metal center, and outer-sphere mechanisms. researchgate.netnih.gov
The catalytic activity and selectivity can be tuned by modifying the ligand environment around the manganese center. researchgate.net For instance, manganese complexes with pincer-type ligands have shown significant promise in the hydrogenation and transfer hydrogenation of a variety of functional groups. researchgate.netresearchgate.net The use of co-catalysts or additives can also influence the reaction pathway and efficiency. researchgate.net
Reduction of Manganese Oxides by Hydrogen Gas
Catalytic Mechanisms of Hydrogen Evolution and Utilization
Hydrogen manganate and related manganese species are pivotal in various catalytic reactions centered around the production and use of molecular hydrogen. These processes are critical for developing sustainable energy solutions and green chemical syntheses. The catalytic cycles often involve manganese complexes that facilitate the transfer of protons and electrons, enabling reactions like hydrogen evolution, CO₂ hydrogenation, and borrowing hydrogen catalysis.
Mechanistic Pathways of the Hydrogen Evolution Reaction (HER) by Mononuclear Manganese Complexes
The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) has led to significant interest in earth-abundant metals like manganese. dntb.gov.uaresearchgate.net Mononuclear manganese complexes have emerged as promising candidates, exhibiting catalytic activity for the reduction of protons to molecular hydrogen (H₂). dntb.gov.uanih.gov The mechanism of HER catalyzed by these complexes is typically investigated using electrochemical methods, such as cyclic voltammetry, in the presence of a proton source like trifluoroacetic acid (TFA). nih.gov
Quantum chemical studies and experimental observations have elucidated two primary mechanistic pathways for electrochemical proton reduction by these manganese complexes: the ECEC (electrochemical-chemical-electrochemical-chemical) and EECC (electrochemical-electrochemical-chemical-chemical) pathways. nih.gov A crucial initial step in these catalytic cycles is the one-electron reduction of the Mn(I) complex. dntb.gov.uaresearchgate.netnih.gov This reduction often generates an open coordination site, which is essential for the subsequent protonation step. dntb.gov.uaresearchgate.net
A common feature observed in several active mononuclear Mn catalysts is the presence of an inverted second one-electron redox potential. dntb.gov.uaresearchgate.netnih.gov This property is considered a prerequisite for the efficient and rapid release of molecular hydrogen. dntb.gov.uaresearchgate.netnih.gov The catalytic cycle can be summarized through the following key events:
Initial Reduction: The catalyst undergoes one or two single-electron reductions. The first reduction is critical for creating a site for protonation. dntb.gov.uaresearchgate.net
Protonation: A proton from the solution binds to the reduced manganese complex. Studies on complexes with sulfur-containing ligands suggest that protonation can occur at the ligand (e.g., a sulfur atom) before transferring to the metal center. nih.gov
Second Reduction/Protonation: Depending on the pathway (ECEC or EECC), a second electrochemical or chemical step occurs.
H₂ Formation and Release: An intramolecular proton transfer can lead to the formation of an end-on H₂-Mn(I) complex, from which the release of H₂ is thermodynamically favorable and facile. nih.gov
The ligands surrounding the manganese center play a crucial role in tuning the catalytic activity, influencing factors like redox potentials and the stability of intermediates. dntb.gov.uanih.gov For instance, distorted octahedral Mn complexes with redox-active bidentate equatorial heterocycles have shown that the ligand can serve as the initial site of protonation following the first reduction. nih.gov
| Mechanistic Feature | Description | Reference |
| Primary Pathways | ECEC (Electrochemical-Chemical-Electrochemical-Chemical) and EECC (Electrochemical-Electrochemical-Chemical-Chemical) are the two feasible mechanisms. | nih.gov |
| Initiation Step | The first one-electron reduction of the Mn complex is essential to create an open site for protonation. | dntb.gov.uaresearchgate.net |
| Key Intermediate | An end-on H₂-Mn(I) complex is formed, facilitating the release of molecular hydrogen. | nih.gov |
| Thermodynamic Driver | An inverted second one-electron redox potential is a prerequisite for efficient H₂ release. | dntb.gov.uaresearchgate.netnih.gov |
| Ligand Role | Equatorial ligands can act as the initial protonation site and influence catalytic performance. | nih.gov |
Catalytic Pathways for CO₂ Hydrogenation with Manganese Complexes
Manganese-based catalysts are actively being explored for the hydrogenation of carbon dioxide (CO₂) to valuable products like formic acid and methanol (B129727), contributing to carbon capture and utilization (CCU) strategies. d-nb.infonih.gov Well-defined Mn(I) pincer complexes, particularly those with PNP (diphosphine-amine) ligands, have demonstrated significant catalytic activity. nih.govacs.org
The catalytic hydrogenation of CO₂ to formic acid often proceeds in the presence of a base, such as 1,8-diazabicycloundec-7-ene (DBU). nih.gov The mechanism involves the activation of H₂ and the subsequent reduction of CO₂. DFT calculations have shown that the reaction can proceed through two competing pathways: one involving a metal-centered mechanism and another involving a metal-ligand cooperative route. nih.gov
For the hydrogenation of CO₂ to methanol, a key mechanistic challenge is the high stability of the manganese-formate complex, which can act as a resting state and hinder catalytic turnover. d-nb.infoacs.org To overcome this, Lewis acid co-catalysts are often employed. d-nb.info The proposed catalytic cycle for methanol production involves a series of hydrogenation and esterification steps:
CO₂ Insertion: The cycle often begins with the insertion of CO₂ into a manganese-hydride (Mn-H) bond, forming a stable formate (B1220265) complex. d-nb.info
Formate Esterification: In the presence of an alcohol solvent (like ethanol (B145695) or methanol), the Lewis acid facilitates the esterification of the formate ligand, releasing it from the manganese center and regenerating the active catalyst. d-nb.info
Ester Hydrogenation: The formed formate ester is then hydrogenated to a hemiacetal.
Decomposition and Final Hydrogenation: The hemiacetal decomposes to formaldehyde, which is subsequently hydrogenated to methanol. acs.org
The use of the product alcohol (methanol) as the solvent creates a "breeding" system where no additional co-reagent is needed. d-nb.info The choice of ligands is also critical; σ-donor ligands tend to favor the hydride transfer step, while π-acceptor ligands facilitate the heterolytic cleavage of H₂. researchgate.net
| Catalyst System | Product | Key Mechanistic Feature | Reference |
| Mn(I) PNP pincer hydride complexes + DBU | Formic Acid | Can follow metal-centered or metal-ligand cooperative pathways. | nih.gov |
| Mn-PNP-pincer complexes + Lewis Acid | Methanol | Overcomes the formate resting state via esterification. | d-nb.infoacs.org |
| Mn-MACHO complex + NaOtBu | Methanol (from carbonates) | Stepwise reduction of the C=O unit via a formal hydride/proton relay. | nih.gov |
Borrowing Hydrogen and Hydrogen Auto-transfer Reactions in Organic Synthesis
The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" (HA) methodology is a powerful and sustainable strategy for forming C-C and C-N bonds. beilstein-journals.orgresearchgate.net This approach uses alcohols, which are abundant and often derivable from biomass, as alkylating agents, with water being the only byproduct. beilstein-journals.orgresearchgate.netnih.gov Manganese complexes have emerged as effective and environmentally benign catalysts for these transformations, providing an alternative to precious metals like ruthenium and iridium. beilstein-journals.orgrsc.org
The general mechanism for a borrowing hydrogen reaction involves a three-step sequence all facilitated by a single catalyst: researchgate.net
Dehydrogenation: The manganese catalyst first dehydrogenates the alcohol substrate to form a corresponding aldehyde or ketone intermediate. The "borrowed" hydrogen atoms are temporarily stored on the metal catalyst, typically forming a manganese hydride species.
Condensation: The in situ generated carbonyl compound reacts with a nucleophile (e.g., an amine or a carbon nucleophile). For N-alkylation, this step is an imine formation.
Hydrogenation: The manganese hydride catalyst then "returns" the borrowed hydrogen by reducing the unsaturated intermediate (e.g., the imine) to the final alkylated product, regenerating the catalyst for the next cycle. beilstein-journals.orgresearchgate.net
This methodology has been successfully applied to a wide range of reactions, including the N-alkylation of amines and sulfonamides, and the C-alkylation of ketones. beilstein-journals.orgresearchgate.net For instance, Mn(I) PNP pincer complexes have been used for the N-alkylation of various arylamines with both benzylic and aliphatic alcohols. rsc.org Researchers have also achieved the manganese-catalyzed N-methylation of amines using methanol as the methylating agent. rsc.org The selectivity of these reactions can often be controlled by tuning the reaction conditions or the ligand design. researchgate.net
Protonation and Deprotonation Equilibria of Manganate Species in Solution
The protonation and deprotonation equilibria of manganese species are fundamental to their chemical behavior and reactivity in aqueous solutions. These equilibria involve the gain or loss of protons (H⁺) and are highly dependent on the pH of the solution and the oxidation state of the manganese center. nih.gov
Manganate(VI) (MnO₄²⁻) is the conjugate base of the hypothetical manganic acid (H₂MnO₄). wikipedia.org This acid is not stable and cannot be isolated due to its rapid disproportionation. However, its second acid dissociation constant (pKa₂) has been estimated using pulse radiolysis techniques. wikipedia.org HMnO₄⁻ ⇌ MnO₄²⁻ + H⁺
In aqueous solutions, manganese complexes, such as manganese porphyrins (MnP), can coordinate with water molecules. These axial water ligands can undergo deprotonation to form hydroxo (-OH) and oxo (=O) ligands as the pH increases. nih.govduke.edu These protolytic equilibria significantly influence the electrochemical properties and reactivity of the complex. nih.gov
For example, the speciation of manganese porphyrins in different oxidation states (Mn(II), Mn(III), Mn(IV)) is governed by a series of pH-dependent deprotonation steps of axially coordinated water molecules. nih.gov The deprotonation reduces the positive charge on the central metal ion, which can be observed through changes in UV-Vis spectra and cyclic voltammetry. nih.govduke.edu The equilibrium constants for these reactions can be determined through potentiometric or spectrophotometric titrations. duke.eduscispace.com
The study of ternary complexes, for example involving Mn(II), a primary ligand like azelaic acid dihydrazide, and a secondary ligand like an amino acid, also reveals complex protonation/deprotonation behavior. researchgate.net The formation of various protonated, unprotonated, and deprotonated species depends on the pH, with the ligand's functional groups (e.g., ammonium (B1175870) groups) deprotonating upon coordination to the metal ion. researchgate.net
| System | Equilibrium Description | Significance | Reference(s) |
| Manganic Acid | HMnO₄⁻ ⇌ MnO₄²⁻ + H⁺ | Defines the basicity of the manganate(VI) ion. | wikipedia.org |
| Manganese Porphyrins (MnP) | [(H₂O)₂Mn(III)P]³⁺ ⇌ [(OH)(H₂O)Mn(III)P]²⁺ + H⁺ | Influences redox potential and catalytic activity. | nih.govduke.edu |
| Mn(II)-Ligand Complexes | MLH ⇌ ML + H⁺ | Formation of different complex species in solution is pH-dependent. | researchgate.net |
Disproportionation Reactions of Manganic Acid and Permanganic Acid
Disproportionation is a redox reaction where a species of an intermediate oxidation state reacts to form two different species, one with a higher and one with a lower oxidation state. Manganic acid (H₂MnO₄, with Mn in the +6 state) and its conjugate base, manganate (MnO₄²⁻), are highly susceptible to disproportionation in all but the most strongly alkaline aqueous solutions. wikipedia.org
The disproportionation of manganate(VI) is a complex process. The ultimate products are permanganate (MnO₄⁻, Mn(VII)) and manganese dioxide (MnO₂, Mn(IV)). wikipedia.orgwikipedia.org 3 MnO₄²⁻ + 2 H₂O → 2 MnO₄⁻ + MnO₂ + 4 OH⁻
The kinetics of this reaction are intricate and are thought to involve protonated intermediates (HMnO₄⁻) and possibly manganese(V) species. wikipedia.org The reaction is driven by the relative instability of the Mn(VI) oxidation state in neutral or acidic conditions. The addition of acid shifts the equilibrium, promoting the disproportionation. For instance, reacting barium manganate with carbonic acid, a weak acid, is sufficient to shift the equilibrium to produce barium permanganate. bme.hu
Permanganic acid (HMnO₄, Mn(VII)), while a strong acid, can also undergo a form of disproportionation upon decomposition, although it is more accurately described as a redox decomposition. quora.com For example, potassium permanganate decomposes upon heating to form potassium manganate (K₂MnO₄, Mn(VI)) and manganese dioxide (MnO₂, Mn(IV)), along with oxygen gas. wikipedia.orgquora.com 2 KMnO₄(s) → K₂MnO₄(s) + MnO₂(s) + O₂(g)
In acidic solutions, permanganate(VII) is typically reduced to the more stable pale pink manganese(II) ion (Mn²⁺), not a disproportionation product. wikipedia.org However, the intermediates in permanganate oxidations can themselves undergo disproportionation. For example, Mn(III), which can be formed during redox reactions, is known to be unstable with respect to disproportionation to Mn(II) and Mn(IV), a reaction that can be slowed by low pH or the presence of complexing ligands like pyrophosphate. dss.go.th The fast disproportionation of hexacyanomanganate(III) in acidic media yields hexacyanomanganate(IV) and Mn(II). cdnsciencepub.com
Applications of Hydrogen Manganate and Manganese Hydrogen Systems in Advanced Chemical Technologies
Catalysis in Sustainable Chemical Synthesis
Manganese, an earth-abundant and low-cost metal, is emerging as a promising candidate for catalysis in sustainable chemical synthesis, challenging the dominance of expensive precious metals. acs.orgbeilstein-journals.org Its application spans crucial areas such as hydrogen generation and selective hydrogenation and dehydrogenation reactions, which are fundamental to a green chemistry future. acs.orgnih.gov
Development of Non-Precious Metal Catalysts for Hydrogen Generation
The quest for efficient and cost-effective hydrogen production has led to significant research into non-precious metal catalysts, with manganese-based systems showing considerable promise. researchgate.net These catalysts are being developed to replace expensive and scarce noble metals like platinum. nih.goveurekalert.org
One approach involves the use of mononuclear manganese(I) complexes, which have demonstrated the ability to reduce protons from acidic media to produce molecular hydrogen. nih.gov Quantum chemical studies have been instrumental in understanding the reaction mechanisms of these complexes, revealing that a one-electron reduction is a critical step to create a site for protonation. nih.gov The unique electronic structure of these distorted octahedral manganese complexes facilitates the efficient release of hydrogen. nih.gov
Another strategy focuses on the hydrolysis of sodium borohydride (B1222165), a reaction that produces highly pure hydrogen suitable for fuel cells. mdpi.com Researchers have developed multicomponent catalysts by depositing metals like nickel, manganese, molybdenum, and cobalt onto a copper surface. mdpi.com A catalyst comprising nickel, cobalt, molybdenum, and manganese (NiCoMoMn/Cu) exhibited the highest hydrogen generation rate and the lowest activation energy among the tested combinations. mdpi.com The inclusion of even small amounts of manganese has been shown to enhance the catalytic properties of these materials. mdpi.com
The development of these manganese-based catalysts represents a significant step towards sustainable and economically viable hydrogen generation, a cornerstone of the future hydrogen economy. nih.goveurekalert.org
Table 1: Performance of NiCoMoMn/Cu Catalyst for Hydrogen Generation
| Parameter | Value |
|---|---|
| Activation Energy | 45.3 kJ mol⁻¹ |
| Hydrogen Generation Rate at 303 K | 3.08 mL min⁻¹ |
| Hydrogen Generation Rate at 343 K | 23.57 mL min⁻¹ |
This table summarizes the catalytic performance of the NiCoMoMn/Cu catalyst in the hydrolysis of sodium borohydride. mdpi.com
Selective Dehydrogenation and Hydrogenation Processes
Manganese-based catalysts are also proving to be highly effective in selective dehydrogenation and hydrogenation reactions, which are essential for the synthesis of a wide range of chemicals and for implementing a hydrogen-based energy economy. acs.orgnih.gov
Structurally defined manganese pincer complexes have been successfully employed for the dehydrogenation of aqueous methanol (B129727) to produce hydrogen and carbon dioxide. nih.gov This transformation is particularly relevant for the use of methanol as a chemical hydrogen storage medium. nih.gov These catalysts have demonstrated remarkable long-term stability, achieving over 20,000 turnovers. nih.gov Beyond methanol, these catalysts have also shown activity in the dehydrogenation of other hydrogen carriers like paraformaldehyde and formic acid. nih.gov
In the realm of hydrogenation, manganese(I) PNP pincer complexes have emerged as versatile catalysts for the conversion of various functional groups. acs.org These complexes, isoelectronic with their iron(II) counterparts, exhibit high efficiency in the hydrogenation of esters, carbonates, and carbon dioxide. acs.orgnih.gov A key advantage of some manganese systems is their ability to operate under base-free conditions, utilizing a bifunctional mechanism where both the metal center and a deprotonated ligand participate in hydrogen cleavage. nih.gov
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which combines dehydrogenation and hydrogenation steps in a single process, has also been successfully implemented using manganese catalysts. beilstein-journals.org This approach allows for the formation of C-C and C-N bonds using alcohols as alkylating agents, a greener alternative to traditional methods that rely on alkyl halides. beilstein-journals.org Low-valent manganese complexes, activated by a strong base, catalyze the dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with another molecule (a ketone or an amine). The resulting intermediate is then hydrogenated by the manganese hydride species formed in the initial step. beilstein-journals.org
Table 2: Dehydrogenation of Various Substrates using a Manganese Pincer Catalyst
| Substrate | Turnover Number (TON) |
|---|---|
| Ethanol (B145695) | 163 (after 5 hours) |
| Paraformaldehyde | 80 (after 14 hours) |
| Formic Acid | 283 (after 14 hours) |
This table presents the catalytic activity of a manganese pincer complex in the dehydrogenation of different hydrogen carriers. nih.gov
Hydrogen Storage Materials Development
The development of safe, efficient, and high-capacity hydrogen storage materials is a critical bottleneck in the transition to a hydrogen-based economy. Manganese-containing compounds, particularly borohydrides and specially designed steels, are being actively investigated for this purpose.
Manganese Borohydrides as High-Capacity Solid-State Hydrogen Storage Candidates
Manganese borohydride (Mn(BH₄)₂) is a promising candidate for solid-state hydrogen storage due to its high theoretical hydrogen capacity of approximately 10% by weight. acs.orgresearchgate.net However, achieving reversible hydrogenation and dehydrogenation remains a significant challenge. researchgate.net
Research has focused on synthesizing and characterizing manganese borohydride and its complexes. Mechano-chemical synthesis, a process of ball milling precursor materials like lithium borohydride (LiBH₄) and manganese chloride (MnCl₂), has been employed to produce Mn(BH₄)₂. filinchuk.com Thermal desorption studies of the synthesized material show a primary hydrogen release peak between 130°C and 150°C. filinchuk.com
Complex borohydrides, such as the Li-Mn-B-H system, have also been investigated. The complex LiMn(BH₄)₃, for instance, exhibits a high theoretical hydrogen storage capacity of around 8 wt% and releases hydrogen at a relatively low temperature range of 135°C to 155°C. researchgate.net To improve the kinetics and lower the decomposition temperature, doping with nano-sized nickel has been explored. The addition of nano-Ni has been shown to lower the decomposition temperature by at least 20°C and significantly accelerate the dehydrogenation kinetics. researchgate.net
First-principles calculations based on density-functional theory have been used to predict the crystal structure and thermodynamic properties of Mn(BH₄)₂. acs.orgacs.org These studies have identified a stable phase of Mn(BH₄)₂ with I4̅m2 symmetry and have shown that the interaction between manganese and the borohydride complex is ionic, while the internal bonding within the borohydride is covalent. acs.orgacs.org The calculated enthalpy of formation suggests that the synthesis of this phase is feasible. acs.org
Table 3: Hydrogen Storage Properties of Manganese Borohydride Systems
| Compound/System | Theoretical Hydrogen Capacity (wt%) | Dehydrogenation Temperature (°C) |
|---|---|---|
| Mn(BH₄)₂ | ~10 | 130-150 (primary release) |
| LiMn(BH₄)₃ | ~8 | 135-155 |
| Nano-Ni doped Li-Mn-B-H | ~8 | Lowered by ≥ 20°C |
This table compares the hydrogen storage characteristics of different manganese borohydride-based materials. researchgate.netfilinchuk.com
Computational Design of Hydrogen Traps in Manganese-Containing Materials
Computational methods are playing a crucial role in the design of advanced materials with tailored properties for hydrogen storage and resistance to hydrogen embrittlement. This is particularly relevant for high-manganese steels, which are being developed for applications where hydrogen exposure is a concern. researchgate.netliu.se
The CALPHAD (Calculation of Phase Diagrams) approach and density-functional theory (DFT) are powerful tools for designing novel steel chemistries. researchgate.netliu.seresearchgate.net By optimizing the chemical composition, it is possible to increase the stability of retained austenite (B1171964) and create efficient trapping sites for hydrogen, thereby improving the material's resistance to hydrogen-induced delayed fracture. researchgate.netresearchgate.net
Research has shown that specific alloying elements can create favorable "hydrogen traps" within the steel's microstructure. For example, molybdenum can serve as an effective deep trapping site for hydrogen. researchgate.netliu.se Niobium, when added in optimal amounts, forms fine niobium carbide (NbC) precipitates that can also act as trapping sites. liu.se
The interaction between hydrogen and various microstructural features, such as carbides, is a key area of investigation. DFT simulations have been used to study the trapping of hydrogen at κ-carbides (Fe₃AlC), which are often present in Fe-Mn-Al-C alloys. researchgate.net These studies have revealed that while these carbides can trap hydrogen, an accumulation of hydrogen at the interface between the carbide and the iron matrix can lead to decohesion and promote fracture. researchgate.net An increased manganese content has been shown to enhance hydrogen trapping due to attractive short-range interactions. researchgate.net
Ab initio simulations are also employed to understand the influence of alloying elements like chromium and manganese on hydrogen solubility in iron carbides. mpie.de This knowledge is crucial for designing steels with an optimized microstructure that can effectively trap hydrogen and mitigate embrittlement. mpie.dempie.de
Table 4: Optimized Chemical Composition of a Medium Manganese Steel for Hydrogen Embrittlement Resistance
| Element | Weight Percentage |
|---|---|
| Carbon (C) | 0.35 |
| Manganese (Mn) | 9 |
| Silicon (Si) | 1 |
| Molybdenum (Mo) | 1 |
| Aluminum (Al) | 3 |
| Niobium (Nb) | 0.05 |
| Vanadium (V) | 0.3 |
This table shows an example of a computationally designed medium manganese steel composition aimed at improving hydrogen embrittlement resistance. researchgate.netliu.se
Thermochemical Cycles for Hydrogen Production
Thermochemical cycles that use metal oxides to split water into hydrogen and oxygen are a promising pathway for large-scale, carbon-free hydrogen production, especially when coupled with concentrated solar energy. acs.orgpnas.org Manganese-based oxides are attractive materials for these cycles due to their redox properties. pnas.org
A notable example is the sodium manganese ferrite (B1171679) thermochemical cycle, which can operate at relatively low temperatures (1023–1073 K), allowing for the use of conventional structural materials. acs.orgacs.org This cycle involves the reaction of manganese ferrite with water vapor and sodium carbonate to produce hydrogen, carbon dioxide, and a sodium-ferrimanganite compound. acs.org In this step, manganese is oxidized from Mn(II) to Mn(III). acs.org The cycle is closed by a subsequent high-temperature step that regenerates the initial manganese ferrite and releases oxygen. acs.org
Another manganese-based thermochemical cycle utilizes the redox reactions of Mn(II)/Mn(III) oxides with the shuttling of sodium ions. pnas.org This cycle operates at a maximum temperature of 850°C and is completely recyclable without involving toxic or corrosive intermediates. pnas.org The incorporation and removal of sodium ions from the manganese oxide structure provide the necessary thermodynamic driving force for the hydrogen and oxygen evolution steps at temperatures below 1000°C. pnas.org
To further reduce the high operating temperatures required for some manganese-based cycles, researchers have explored the use of mixed metal oxides. urjc.esresearchgate.net Combining manganese oxide with cobalt oxide (Mn₃₋ₓCoₓO₄) has been shown to significantly lower the reduction temperature of the cycle. urjc.esresearchgate.net Thermodynamic analysis of these mixed oxide cycles indicates the potential for high solar-to-fuel and exergy efficiencies at considerably lower temperatures (around 1373 K) compared to cycles using pure manganese oxide. urjc.es
Table 5: Operating Temperatures of Manganese-Based Thermochemical Cycles
| Cycle Type | Maximum Operating Temperature |
|---|---|
| Sodium Manganese Ferrite Cycle | 1023–1073 K (750-800°C) |
| Sodium-Manganese Oxide Cycle | 850°C |
| Manganese-Cobalt Mixed Oxide Cycle | ~1373 K (1100°C) |
This table compares the maximum operating temperatures for different manganese-based thermochemical water-splitting cycles. acs.orgpnas.orgacs.orgurjc.es
Environmental Catalysis and Transformation Processes
Hydrogen manganate (B1198562) and related manganese-hydrogen systems are intrinsically linked to the formation of various manganese oxides. Both manganic(VII) acid (permanganic acid, HMnO₄) and the hypothetical manganic(VI) acid (H₂MnO₄) are unstable in solution. wikipedia.orgmerriam-webster.comdictionary.com Permanganic acid solutions, for instance, gradually decompose to form manganese dioxide (MnO₂), oxygen, and water. wikipedia.org This inherent instability and ready conversion to manganese oxides are pivotal, as these oxides are highly effective and widely studied catalysts in numerous environmental and energy applications. scispace.comacs.org Their catalytic prowess is particularly significant in advanced oxidation processes and electrochemical energy conversion, where they facilitate critical reactions such as the oxygen reduction reaction (ORR). rsc.orgmit.edu
Role of Manganese Oxides in Oxygen Reduction Reaction (ORR) Mechanisms
Manganese oxides are prominent, earth-abundant catalysts for the oxygen reduction reaction (ORR), a fundamental process in fuel cells and metal-air batteries. mit.edu The efficiency of these energy conversion devices is often limited by the slow kinetics of the ORR, making effective catalysts essential. mit.edu Manganese oxides have demonstrated some of the highest activities among non-precious metal catalysts. mit.edu
The ORR in alkaline media can follow two primary pathways:
A direct four-electron (4e⁻) pathway , where oxygen is reduced directly to hydroxide (B78521) ions (OH⁻). acs.org
A two-electron (2e⁻) pathway , which produces hydroperoxide ions (HO₂⁻) as an intermediate. acs.org This intermediate can then be further reduced or decomposed. mdpi.com
The specific pathway and efficiency are highly dependent on the properties of the manganese oxide catalyst, including its crystal structure, manganese oxidation state, and morphology. mit.eduacs.org The catalytic mechanism on manganese dioxide (MnO₂) is understood to involve the reduction of MnO₂ to manganese oxyhydroxide (MnOOH), with the MnO₂/MnOOH redox pair playing a crucial role. researchgate.net The process begins with the dissociative adsorption of oxygen molecules onto the catalyst surface, a step facilitated by the presence of oxygen vacancies. mdpi.com
Research indicates that the oxidation state of manganese is a key determinant of ORR activity. Oxides containing a mix of Mn³⁺ and Mn⁴⁺ often exhibit superior performance. acs.org Studies have shown that a manganese valence slightly above +3 provides the highest specific ORR activities for perovskite oxides. acs.org Mn³⁺-rich oxides like Mn₂O₃ and γ-MnOOH tend to favor the more desirable 4-electron pathway, yielding less than 5% peroxide. mit.eduacs.org In contrast, oxides with other valence states, such as Mn₃O₄ (containing Mn²⁺ and Mn³⁺), may produce significantly more peroxide. mit.edu
The crystallographic structure (polymorph) of manganese dioxide also has a profound impact on its catalytic behavior. Different polymorphs, such as α-, β-, γ-, and δ-MnO₂, exhibit distinct activities. researchgate.net α-MnO₂, with its characteristic tunnel structure, is often highlighted for its superior ORR performance, promoting a near four-electron reduction pathway. acs.orgresearchgate.net
Table 1: Research Findings on the Influence of Manganese Oxide Properties on ORR Catalysis
| Manganese Oxide Catalyst | Key Structural/Chemical Feature | Observed ORR Pathway/Performance | Source |
|---|---|---|---|
| α-MnO₂ | Tunnel structure | Catalyzes a near four-electron pathway, showing better performance than β- and δ-MnO₂. | acs.orgresearchgate.net |
| Mn₂O₃ and γ-MnOOH | Predominantly Mn³⁺ oxidation state | Favors the 4e⁻ pathway, yielding less than 5% peroxide. | mit.eduacs.org |
| Mn₃O₄ and Mn₅O₈ | Contain Mn²⁺ and Mn³⁺ | Produce higher yields of peroxide (closer to 15%). | mit.edu |
| Mesoporous α-Mn₂O₃ | Suppresses chemical O₂ dissociation | Favors the direct reduction of O₂, forming the desired product Li₂O₂ in aprotic media. | fraunhofer.de |
Coordination Chemistry of Manganese with Hydrogen Containing Ligands
Synthesis and Reactivity of Manganese Dihydrogen Complexes
The synthesis of manganese dihydrogen (η²-H₂) complexes is often achieved through the protonation of precursor manganese hydride complexes. acs.org For instance, the protonation of monocarbonyl manganese hydride complexes, such as MnH(CO)P₄ (where P is a phosphine (B1218219) ligand like P(OEt)₃, PPh(OEt)₂, etc.), with an acid like HBF₄·Et₂O leads to the formation of isolable dihydrogen derivatives, [Mn(η²-H₂)(CO)P₄]⁺. acs.org Similarly, dicarbonyl hydrides MnH(CO)₂P₃ can be protonated to yield the corresponding, albeit less stable, dihydrogen complexes [Mn(η²-H₂)(CO)₂P₃]⁺. acs.org Another route involves the direct reaction of cationic manganese complexes with molecular hydrogen. For example, cationic complexes of the type [Mn(P−P)(dppm)(CO)]⁺ (where P-P is a diphosphine ligand with a pendant amine and dppm is bis(diphenylphosphino)methane) react with H₂ to form dihydrogen complexes [Mn(H₂)(P−P)(dppm)(CO)]⁺. acs.orgresearchgate.net
The reactivity of these manganese dihydrogen complexes is characterized by the lability of the H₂ ligand. The dihydrogen complexes [Mn(η²-H₂)(CO)₂P₃]⁺ and [Mn(η²-H₂)(CO)P₄]⁺ are thermally unstable, and above 0 °C, they tend to lose H₂. acs.org This elimination of dihydrogen results in the formation of unsaturated manganese complexes, [Mn(CO)₂P₃]⁺ and [Mn(CO)P₄]⁺, which can be stabilized by agostic interactions between the manganese center and a C-H bond of the phosphite (B83602) ligand. acs.org The binding of H₂ is often reversible, with equilibrium constants depending on the specific ligands present. For the [Mn(H₂)(P−P)(dppm)(CO)]⁺ series, the equilibrium constant (Keq) for H₂ binding ranges from 1 to 90 atm⁻¹ in fluorobenzene. acs.orgresearchgate.net
Table 1: Synthesis and Reactivity of Selected Manganese Dihydrogen Complexes
| Precursor Complex | Reagent for Synthesis | Dihydrogen Complex Formed | Reactivity/Products | Reference |
|---|---|---|---|---|
| MnH(CO)P₄ | HBF₄·Et₂O | [Mn(η²-H₂)(CO)P₄]⁺ | Thermally unstable, eliminates H₂ to form [Mn(CO)P₄]⁺ | acs.org |
| MnH(CO)₂P₃ | HBF₄·Et₂O | [Mn(η²-H₂)(CO)₂P₃]⁺ | Thermally unstable (above 0 °C), eliminates H₂ to form [Mn(CO)₂P₃]⁺ | acs.org |
| [Mn(P−P)(dppm)(CO)]⁺ | H₂ | [Mn(H₂)(P−P)(dppm)(CO)]⁺ | Reversible H₂ binding (Keq = 1–90 atm⁻¹) | acs.orgresearchgate.net |
Characterization and Reaction Pathways of Manganese-Hydride Complexes
Manganese-hydride complexes are key intermediates in various catalytic reactions and have been characterized extensively using spectroscopic methods and X-ray crystallography. The synthesis of these complexes can be achieved through several routes, including the reaction of manganese precursors with hydride sources like LiAlH₄ or through the reaction of existing complexes with molecules like H₂. acs.org For example, trans-Mn(PNRP)(dppm)(CO)(H) can be prepared by reacting trans-Mn(PNRP)(dppm)(CO)(Br) with LiAlH₄. acs.org
The reaction pathways of manganese-hydride complexes are diverse. The complex trans-[(dmpe)₂MnH(C₂H₄)] (where dmpe is 1,2-bis(dimethylphosphino)ethane) reacts with hydroboranes such as BH₃(NMe₃), 9-BBN, and HBMes₂ to yield manganese(I) borohydride (B1222165) complexes, for instance, [(dmpe)₂Mn(μ-H)₂BR₂]. rsc.orgmcmaster.ca The reaction with HBMes₂ is proposed to proceed through an initial isomerization to a five-coordinate ethyl intermediate, [(dmpe)₂MnEt], which then reacts with the hydroborane. rsc.org Manganese germylene-hydride complexes, such as [(dmpe)₂MnH(GeR₂)], react with H₂ to form germyl (B1233479) dihydride species, [(dmpe)₂MnH₂(GeHR₂)], which exist as a mixture of isomers in solution. rsc.org
Manganese-hydride amidate complexes have shown significant reactivity in catalytic hydrogenation. researchgate.net The lithium Mn-hydride amidate complex exhibits higher reactivity in the hydrogenation of N-alkyl-substituted aldimines compared to its neutral HMn-NH counterpart, highlighting the role of the M/NM' bifunctional catalysis. researchgate.net The proposed mechanism for ketone hydrogenation involves the conversion of the precatalyst to an amido-Mn complex, followed by hydride transfer, dihydrogen coordination, and splitting of the η²-H₂ ligand to regenerate the active catalyst. researchgate.net
Table 2: Characterization and Reaction Pathways of Manganese-Hydride Complexes
| Manganese-Hydride Complex | Reactant | Product(s) | Characterization Methods | Reaction Pathway | Reference |
|---|---|---|---|---|---|
| trans-Mn(PNRP)(dppm)(CO)(Br) | LiAlH₄ | trans-Mn(PNRP)(dppm)(CO)(H) | Crystallography | Hydride substitution | acs.org |
| trans-[(dmpe)₂MnH(C₂H₄)] | HBMes₂ | [(dmpe)₂Mn(μ-H)₂B(Mes)₂] | ¹¹B NMR, X-ray diffraction | Isomerization to ethyl intermediate, reaction with hydroborane | rsc.org |
| [(dmpe)₂MnH(GeR₂)] | H₂ | [(dmpe)₂MnH₂(GeHR₂)] | DFT calculations, X-ray crystallography | Equilibrium reaction to form germyl dihydride isomers | rsc.org |
| Lithium Mn-hydride amidate | Ketones, H₂ | Alcohols | ¹H NMR, GC analysis | Catalytic hydrogenation cycle | researchgate.net |
High-Valent Manganese-Hydroxide and Oxo-Hydroxo Species: Synthesis and Reactivity
High-valent manganese-hydroxide and oxo-hydroxo species are of great interest due to their proposed roles as key intermediates in biological and synthetic water oxidation and C-H bond activation. nih.gov The synthesis of these reactive species often requires specialized ligand systems to stabilize the high oxidation states of manganese. For example, a series of manganese-substituted polyfluoroxometalate anions, [NaH₂(Mn-L)W₁₇F₆O₅₅]q⁻, have been synthesized to stabilize Mn(IV)-OH and Mn(V)-OH species in aqueous solution. nih.gov Similarly, the use of a tetraphenylporphyrin (B126558) with two picket-fence triphenylphosphonium groups (ttppc) has allowed for the isolation and characterization of a reactive Mn(IV)-hydroxide complex. nih.gov
The reactivity of these high-valent species is dominated by electron transfer and hydrogen atom transfer (HAT) processes. The Mn(IV)-OH complex stabilized by the polyfluoroxometalate framework is a potent one-electron oxidant and can react in water to produce O₂. nih.gov In contrast, the corresponding Mn(V)-OH species is surprisingly stable in water. Both are generally poor oxygen atom donors. nih.gov The Mn(IV)(salen)(OH) complex has a thermodynamic hydrogen-atom-abstracting ability of about 83 kcal mol⁻¹. acs.org The reactivity of the Mn(IV)(OH) complex in the ttppc system towards O-H substrates is significantly enhanced compared to its Mn(V)(O) counterpart. nih.gov This is a crucial finding as it demonstrates that a metal-hydroxide species can be a more potent HAT agent than the corresponding metal-oxo species. nih.gov
Table 3: Synthesis and Reactivity of High-Valent Manganese-Hydroxide and Oxo-Hydroxo Species
| Complex | Synthesis Method | Key Reactivity | Significance | Reference |
|---|---|---|---|---|
| [NaH₂(Mn(IV)-OH)W₁₇F₆O₅₅]q⁻ | Oxidation of Mn(II) precursor | One-electron oxidant, produces O₂ in water | Stabilization of Mn(IV)-OH in water | nih.gov |
| [NaH₂(Mn(V)-OH)W₁₇F₆O₅₅]q⁻ | Oxidation of Mn(II) precursor | Stable in water, poor oxygen atom donor | Stabilization of Mn(V)-OH in water | nih.gov |
| Mn(IV)(OH)(ttppc) | Oxidation of Mn(III) precursor | Dramatically enhanced HAT rates with O-H substrates | Demonstrates Mn(IV)-OH can be a more potent HAT agent than Mn(V)-O | nih.gov |
| Mn(IV)(salen)(OH) | Reaction of Mn(III)(salen) with m-CPBA | HAT ability of ~83 kcal mol⁻¹ | Quantifies thermodynamic reactivity | acs.org |
| [(Porp)MnV=O]⁺ | Reaction of Mn(III) porphyrins with terminal oxidants | Oxygenates PPh₃ and thioanisoles | Characterization of a high-valent Mn-oxo species | acs.org |
Hydrogen Bonding Interactions in Manganese Coordination Polymers
Hydrogen bonding plays a pivotal role in the construction of supramolecular architectures in manganese coordination polymers. These non-covalent interactions can dictate the final dimensionality of the structure, linking one-dimensional chains into two- or three-dimensional networks. rsc.orgresearchgate.net For instance, in manganese(II) coordination polymers constructed with a zwitterionic dicarboxylate ligand, adjacent Mn(II) ions are connected into chains by the organic linker, and these chains are further linked by double O-H···N hydrogen bonds involving coordinated water molecules and pseudohalide ligands. rsc.org
Table 4: Role of Hydrogen Bonding in Manganese Coordination Polymers
| Polymer System | Type of Hydrogen Bond | Structural Role | Influence on Properties | Reference |
|---|---|---|---|---|
| [Mn(L)(X)₂(H₂O)₂]n (L=zwitterionic dicarboxylate) | Double O–H⋯N | Links coordination chains | Induces ferromagnetic coupling | rsc.org |
| {[(C₄H₉)(C₆H₅)₃P]₂[Mn(NCNCN)₄]}n | C–H⋯N | Links 1D chains into a layered structure | Structural assembly | nih.gov |
| [Mn₃(IDPA)₃(DMA)(H₂O)₂]n and related polymers | O-H···O, N-H···O | Extends 1D chains to 2D/3D networks | Weak antiferromagnetic or ferromagnetic interactions | rsc.org |
| {Mn(fum)(5dmb)(H₂O)₂}n | O–H⋯O | Forms structure-guiding synthons | Contributes to structural stability | researchgate.net |
| [Mn(dci)₂(H₂O)₂]n | O-H···N | Links 1D chains into 3D supramolecular architecture | Stabilizes the overall structure | researchgate.net |
Challenges and Future Directions in Hydrogen Manganate Research
Elucidation of Transient Hydrogen Manganate (B1198562) Species: Methodological Advancements
A primary challenge in the study of hydrogen manganate chemistry is the highly transient nature of the key species involved. Reactions involving permanganate (B83412), particularly in aqueous solutions, are known to proceed through short-lived intermediates with manganese in the +5 (hypomanganate) and +6 (manganate) oxidation states. researchgate.netresearchgate.net These species are often unstable and decompose rapidly, making their characterization difficult with conventional techniques.
Methodological advancements are crucial to overcoming this hurdle. Researchers have successfully employed techniques like stopped-flow spectrophotometry to detect and characterize these transient species during oxidation reactions. For instance, in the oxidation of various organic and inorganic substrates by alkaline permanganate, the formation of short-lived hypomanganate(V) and manganate(VI) intermediates has been confirmed by observing their characteristic absorption spectra. researchgate.net These studies provide kinetic and mechanistic data, suggesting that the reaction pathways involve the formation of these intermediate hydrogenated or aquated manganese species. researchgate.net Future progress will likely depend on coupling such rapid-mixing techniques with more structurally sensitive probes to gain deeper insight into the exact nature of these fleeting molecules.
Table 1: Methodologies for Studying Transient Manganese Species
| Transient Species | Experimental Context | Detection/Characterization Method | Key Finding |
|---|---|---|---|
| Manganate(VI) [Mn(VI)] | Oxidation of K-carrageenan by alkaline permanganate | UV-Vis Spectrophotometry | Spectrophotometric evidence confirmed the formation of a short-lived Mn(VI) intermediate. researchgate.net |
| Hypomanganate(V) [Mn(V)] | Oxidation of K-carrageenan by alkaline permanganate | UV-Vis Spectrophotometry | The study provided the first spectrophotometric detection of a Mn(V) intermediate in this type of reaction. researchgate.net |
| Mn(V) and Mn(VI) | Uncatalyzed and catalyzed decomposition of permanganate in water | Kinetic analysis | Mechanisms proposed for decomposition reactions involve the formation of Mn(V) and Mn(VI) as intermediates. researchgate.net |
Design of Stable and Tunable this compound Systems for Specific Reactivity
The inherent instability of this compound species, while a challenge for characterization, is directly linked to their high reactivity. A major goal in modern chemistry is to design systems that can stabilize these reactive manganese centers, allowing their reactivity to be controlled and tuned for specific applications. This involves the strategic use of ligands, support materials, and controlled lattice structures.
One successful approach is the use of sterically bulky ligands to protect the reactive manganese core. For example, researchers have synthesized and structurally characterized a stable manganese(IV)-hydroxide complex using a large tris(2,4,6-triphenylphenyl) corrole (B1231805) ligand. nih.gov This complex, which can be considered a trapped intermediate in hydrogen atom transfer (HAT) reactions, demonstrates significantly higher reactivity than its higher-valent manganese(V)-oxo counterpart, highlighting how controlling the hydrogenation state (e.g., Mn-OH vs. Mn=O) can tune reactivity. nih.gov
In materials science, stability is engineered by manipulating the solid-state structure. For green hydrogen production via water electrolysis, manganese oxides are a promising alternative to expensive noble metals. tribune.com.pkriken.jp Recent breakthroughs have shown that altering the 3D lattice structure of manganese oxide (MnO₂) to increase the proportion of planar oxygen atoms enhances the bond strength with manganese, leading to a dramatic increase in the catalyst's stability and operational lifetime in acidic environments. riken.jpinnovationnewsnetwork.com Similarly, manganese-based pincer complexes are being designed for reversible hydrogen storage, where the stability of the catalyst over multiple cycles of bicarbonate hydrogenation and formate (B1220265) dehydrogenation is paramount. acs.org
Integration of Advanced Theoretical and Experimental Methodologies for Comprehensive Understanding
Given the experimental difficulties in studying transient species directly, a synergistic approach combining experimental work with advanced theoretical and computational methods is indispensable. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the structure, stability, and reactivity of this compound intermediates.
Theoretical studies can elucidate reaction mechanisms that are difficult to probe experimentally. For instance, DFT calculations have been used to:
Model Reaction Pathways: The mechanism of hydrogen atom abstraction by permanganate has been explained by calculating the manganese-hydrogen bond strength. acs.org DFT has also been used to map the complex reaction pathways for hydrogen sulfide (B99878) oxidation by manganese oxide clusters. researchgate.net
Predict Intermediate Structures: Theoretical analyses predict the stepwise electrochemical generation of high-valent manganese(V)-oxo and transient manganese(VI)-oxo species from lower-valent precursors. chemrxiv.org
Rationalize Catalytic Cycles: In the development of manganese-based catalysts for hydrogen evolution, quantum chemical studies have been used to interpret spectroscopic data, assign peaks in cyclic voltammetry to specific structural changes, and compare the feasibility of different mechanistic pathways (e.g., ECEC vs. EECC mechanisms). nih.gov
This integrated approach, where theoretical predictions guide experimental design and experimental results validate and refine theoretical models, is crucial for building a comprehensive understanding of the complex potential energy surfaces on which these species operate. researchgate.netnih.gov
Development of Novel In Situ and Operando Characterization Techniques for Dynamic Systems
To truly understand how this compound species function in dynamic catalytic systems, it is essential to observe them under actual reaction conditions. The development and application of in situ (in place) and operando (working) characterization techniques are at the forefront of this effort. These methods provide real-time structural and electronic information about a catalyst as it interacts with reactants.
Synchrotron-based techniques are particularly powerful. In situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) have been used to characterize the complex structures of manganese-promoted catalysts during CO hydrogenation. osti.govosti.gov These studies revealed that the active phases promoting the formation of valuable oxygenates are a combination of reduced metal oxides (MnO) and metallic rhodium, highlighting that the catalyst's structure under operating conditions can be very different from its as-prepared state. osti.govosti.gov
Other advanced techniques are also being deployed. In situ XRD has been used to monitor the mechanochemical synthesis of manganese phosphonates, revealing a multi-step reaction mechanism that proceeds through a non-crystalline intermediate phase. scispace.com For studying hydrogen embrittlement in high-manganese steels, electron channeling contrast imaging (ECCI) and cross-correlation electron backscatter diffraction (EBSD) are used to analyze the material's behavior while under mechanical stress and pre-charged with hydrogen. mpie.de The continued development of these time-resolved and environment-specific techniques is key to bridging the gap between static models and the dynamic reality of working catalytic systems.
Expansion of Sustainable Catalytic Applications and Mechanistic Insights
The ultimate goal of this compound research is to leverage fundamental understanding to develop new, sustainable chemical processes. Manganese is an ideal candidate for "green" chemistry as it is the third most abundant transition metal in the Earth's crust, making it a low-cost and environmentally benign alternative to precious metal catalysts like platinum, iridium, and rhodium. rsc.org
Key areas for expansion include:
Hydrogen Production and Fuel Cells: Manganese-based catalysts are being intensely developed for water splitting to produce green hydrogen. tribune.com.pkaau.edu Innovations in catalyst design, such as nitrogen-doping of manganese, have led to materials with comparable activity to platinum-based systems but with far greater stability and lower cost. buffalo.edu
Hydrogen Storage and Transfer: Manganese complexes are effective catalysts for the reversible storage of hydrogen in chemical bonds, such as in the bicarbonate/formate cycle. acs.org They are also used in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, which use alcohols as alkylating agents to form C-C and C-N bonds, generating only water or H₂ as a byproduct. udg.edubeilstein-journals.org
Selective Oxidations: Understanding the mechanisms of hydrogen atom transfer by permanganate and related species opens the door to designing highly selective oxidation catalysts for fine chemical synthesis. acs.org
Progress in these applications is directly tied to gaining deeper mechanistic insights. Understanding how the structure of the manganese complex, its oxidation state, and its coordination environment (including the presence of oxo or hydroxo ligands) influence the reaction pathway is critical for designing the next generation of highly active and selective sustainable catalysts. nih.govrsc.org
Table 2: Sustainable Catalytic Applications Involving Manganese
| Application | Catalyst System | Reaction | Significance |
|---|---|---|---|
| Green Hydrogen Production | Nitrogen-doped Manganese (Mn-N-C) | Water Splitting (Electrolysis) | Provides a low-cost, stable, and earth-abundant alternative to precious metal catalysts like platinum for the hydrogen evolution reaction. aau.edubuffalo.edu |
| Hydrogen Storage | Manganese Pincer Complexes | Reversible Hydrogenation of Bicarbonate to Formate | Enables a cyclic system for chemical hydrogen storage and release using abundant and non-toxic materials. acs.org |
| Amide Synthesis | Phosphine-free Manganese Complexes | Dehydrogenative Coupling of Alcohols and Amines | Creates valuable amides from simple alcohols, releasing H₂ as the only byproduct, avoiding waste from traditional methods. udg.edu |
Q & A
Q. How can electrode potential data predict this compound’s reactivity in mixed redox systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
